molecular formula C9H11IO2 B1604709 3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol CAS No. 69429-70-5

3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol

Cat. No.: B1604709
CAS No.: 69429-70-5
M. Wt: 278.09 g/mol
InChI Key: LYUULLIYJCLGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR spectra (300 MHz, CDCl₃) show distinct signals for the methyl groups (δ 1.52 ppm, singlet) and aromatic protons (δ 7.20–7.60 ppm, multiplet). The hydroxyl proton appears as a broad singlet at δ 5.8 ppm, which disappears upon deuteration.

Table 3: ¹H NMR Chemical Shifts

Proton Environment δ (ppm) Multiplicity
CH₃ (C3) 1.52 Singlet
Aromatic H (C4–C7) 7.20–7.60 Multiplet
-OH 5.8 Broad singlet

¹³C NMR confirms the benziodoxole framework, with quaternary carbons at δ 85.2 (C3) and δ 122.4 (C1-I).

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy identifies key functional groups:

  • I–O stretching : 720 cm⁻¹ (strong)
  • O–H stretching : 3400 cm⁻¹ (broad)
  • C–I stretching : 560 cm⁻¹ (medium)

The absence of a carbonyl peak (1700–1800 cm⁻¹) rules out iodine(V) species, confirming the λ³-iodane structure.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at m/z 277.9804 (calc. 277.9804 for C₉H₁₁IO₂⁺). Major fragments include:

  • m/z 167.0701 (C₇H₇O⁺, benzoxole ring)
  • m/z 109.0288 (C₆H₅I⁺, iodobenzene fragment)

Table 4: Dominant Fragmentation Pathways

Fragment Ion m/z Proposed Structure
C₉H₁₁IO₂⁺ 277.9804 Molecular ion
C₇H₇O⁺ 167.0701 Benzoxole ring
C₆H₅I⁺ 109.0288 Iodobenzene

Properties

IUPAC Name

1-hydroxy-3,3-dimethyl-1λ3,2-benziodoxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO2/c1-9(2)7-5-3-4-6-8(7)10(11)12-9/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUULLIYJCLGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2I(O1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90317230
Record name 3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90317230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69429-70-5
Record name NSC312854
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90317230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 3,3-Dimethyl-1lambda³,2-benziodoxol-1(3H)-ol typically starts from 2-iodobenzoic acid or its derivatives. The key step is the oxidation of the iodine(I) center to iodine(III), accompanied by cyclization to form the benziodoxole ring system. The 3,3-dimethyl substitution is introduced via appropriate precursors or during the cyclization step to stabilize the hypervalent iodine structure.

Oxidation and Cyclization Conditions

The oxidation is commonly performed using peracids such as meta-chloroperoxybenzoic acid (mCPBA) or other suitable oxidants under mild conditions. The reaction is often carried out in a mixed solvent system, such as dichloroethane combined with 2,2,2-trifluoroethanol, at moderate temperatures (around 40 °C) to promote efficient oxidation and cyclization.

A typical procedure involves:

  • Dissolving 2-iodobenzoic acid (1.00 equiv.) with a catalytic or stoichiometric amount of para-toluenesulfonic acid monohydrate (pTsOH·H2O) in the solvent mixture.
  • Adding mCPBA (1.10 equiv.) slowly to the reaction mixture.
  • Stirring at 40 °C for 1 hour to initiate oxidation.
  • Introducing an alkyne or other substituent-bearing precursor (e.g., trimethylsilyl-substituted alkynes) to form the substituted benziodoxole ring.
  • Continuing stirring for an extended period (e.g., 14 hours) to complete the cyclization.
  • Workup includes filtration, solvent removal, and purification by column chromatography.

This method yields the benziodoxole derivatives with high purity and reasonable yields.

Specific Preparation of 3,3-Dimethyl Derivative

The 3,3-dimethyl substitution is introduced by using precursors bearing the dimethyl groups at the appropriate position or by employing reagents that facilitate the formation of the dimethylated benziodoxol core during the cyclization step.

While precise literature detailing the exact precursor for the 3,3-dimethyl substitution is limited in the available sources, similar benziodoxole syntheses indicate that the presence of bulky alkyl groups such as methyl on the benziodoxole ring enhances stability and reactivity.

Representative Experimental Data

Step Reagents and Conditions Yield (%) Notes
Oxidation of 2-iodobenzoic acid mCPBA (1.10 equiv.), pTsOH·H2O (1.00 equiv.), DCE/TFE, 40 °C, 1 h N/A Initiates formation of iodine(III) intermediate
Cyclization with alkyne precursor Addition of trimethylsilyl-substituted alkyne, stirring 14 h at 40 °C 14-96%* Yield depends on precursor and purification method
Purification Filtration, solvent removal, silica gel chromatography N/A Affords pure benziodoxole derivative

*Yields vary widely depending on the specific alkyne and substitution pattern; for example, 96% yield was reported for (4-iodo-but-1-yn-1-yl)trimethylsilane intermediate.

Notes on Reaction Conditions and Purification

  • The reactions are typically performed under anhydrous conditions using oven-dried glassware and inert atmosphere (nitrogen) to prevent decomposition of sensitive intermediates.
  • Workup involves washing with aqueous sodium thiosulfate to remove iodine residues, brine washes, drying over magnesium sulfate, and filtration.
  • Purification is achieved by column chromatography using silica gel with eluent systems such as pentane:ethyl acetate or ethyl acetate:methanol mixtures depending on polarity.
  • The use of additives like acetoxybenziodoxolone (BIOAc) can influence reaction reproducibility and yield in related hypervalent iodine chemistry.

Research Findings and Optimization

  • The oxidation and cyclization steps are sensitive to the purity of reagents and the presence of impurities such as iodine(III) species, which may act as initiators or inhibitors.
  • Reaction efficiency depends on the batch of hypervalent iodine reagents used; additives can improve reproducibility.
  • The choice of solvent and temperature is critical to balance reaction rate and selectivity.
  • The 3,3-dimethyl substitution enhances the stability of the benziodoxole ring, which is beneficial for downstream applications in organic synthesis.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Effect on Synthesis
Starting material 2-Iodobenzoic acid derivatives Precursor for benziodoxole core
Oxidant mCPBA (1.1 equiv.) Oxidizes iodine(I) to iodine(III)
Acid catalyst pTsOH·H2O (1.0 equiv.) Facilitates cyclization
Solvent system Dichloroethane / 2,2,2-trifluoroethanol Promotes solubility and reaction efficiency
Temperature 40 °C Optimal for oxidation and cyclization
Reaction time 1 h (oxidation) + 14 h (cyclization) Ensures complete conversion
Purification Silica gel chromatography Removes impurities, isolates pure product

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol undergoes various types of chemical reactions, including:

    Oxidation: It acts as an oxidizing agent in the oxidation of alcohols to aldehydes or ketones.

    Substitution: It can participate in substitution reactions where the iodine center is replaced by other nucleophiles.

    Addition: It can add to unsaturated compounds, forming new carbon-iodine bonds.

Common Reagents and Conditions

Common reagents used with this compound include:

    m-Chloroperbenzoic acid (m-CPBA): Used for oxidation reactions.

    Hydrogen peroxide: Another oxidizing agent for various transformations.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example:

    Oxidation: Aldehydes or ketones from alcohols.

    Substitution: New organoiodine compounds with different functional groups.

Scientific Research Applications

Organic Synthesis

3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol is primarily used as a reagent in organic synthesis. Its ability to act as an oxidizing agent allows it to facilitate various chemical transformations:

  • Oxidation Reactions : It can oxidize alcohols to aldehydes or ketones effectively.
  • Substitution Reactions : The iodine center can be replaced by nucleophiles, leading to the formation of new organoiodine compounds.
  • Addition Reactions : The compound can add to unsaturated compounds, generating new carbon-iodine bonds.

Medicinal Chemistry

In medicinal chemistry, this compound is employed in the synthesis of bioactive molecules and pharmaceuticals. Its role as an oxidizing agent can be critical in the development of drug candidates that require precise functional group modifications.

Material Science

The unique properties of this compound enable its use in material science for the preparation of advanced materials. These materials may exhibit distinctive optical or electronic properties due to the incorporation of iodine into their structure.

Catalysis

This compound also acts as a catalyst or catalyst precursor in various reactions. Its hypervalent iodine center can facilitate reactions under mild conditions, making it a valuable tool in synthetic organic chemistry.

Case Studies

Several studies have highlighted the applications of this compound:

  • Oxidative Transformations : Research has demonstrated its effectiveness in converting primary alcohols into aldehydes using mild conditions, showcasing its utility in complex synthetic routes.
  • Synthesis of Bioactive Compounds : A study reported the use of this compound in synthesizing a series of bioactive molecules with potential therapeutic applications, emphasizing its role in drug discovery.
  • Material Development : Investigations into advanced materials have shown that incorporating this compound can enhance the thermal and mechanical properties of polymers.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol exerts its effects involves the hypervalent iodine center. This center can undergo redox reactions, facilitating the transfer of oxygen or other groups to substrates. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The evidence includes several heterocyclic compounds and synthetic intermediates, though none are direct analogs of the target compound. Below is a comparative analysis based on structural and functional similarities inferred from the evidence:

Table 1: Comparison of Key Compounds

Compound Name Core Structure Functional Groups/Features Synthetic Method (from Evidence) Yield (%) Reference
3-Methyl-6-(1-phenylprop-2-yn-1-yl)benzo[d]thiazol-2(3H)-one (3gl) Benzothiazolone Alkyne-substituted thiazolone Reaction in DCE solvent, column chromatography (5–9% EtOAc/hexane) 50
5,6-Dibenzhydryl-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (3la) Benzimidazolone Dibenzhydryl substitution Reaction with diphenylmethanol, column chromatography (15–20% EtOAc/hexane) 49–92
3-(1,3-Benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one Benzodioxole-fused isobenzofuran Benzodioxolyl and lactone moieties Crystallographic characterization N/A
1-Benzhydrylazetidin-3-ol Azetidine Hydroxyazetidine with benzhydryl group Not detailed in evidence N/A
3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol Propanolamine Benzodioxolylmethylamino substitution Classified as an intermediate N/A

Key Observations:

Reactivity and Synthetic Utility :

  • Compounds like 3gl and 3la (benzothiazolone/benzimidazolone derivatives) are synthesized via solvent-dependent reactions and purified using gradient elution in column chromatography . This suggests that 3,3-Dimethyl-1λ³,2-benziodoxol-1(3H)-ol might similarly require optimized solvent systems for synthesis.
  • The absence of iodine-containing analogs in the evidence highlights a gap in comparative data for hypervalent iodine reagents.

In contrast, 3,3-Dimethyl-1λ³,2-benziodoxol-1(3H)-ol likely derives its reactivity from the hypervalent iodine center and electron-donating methyl groups.

Functional Group Compatibility: The benzhydryl group in 1-Benzhydrylazetidin-3-ol and diphenylmethanol in 3la demonstrates the utility of bulky aryl groups in stabilizing intermediates . This parallels the use of dimethyl substitution in the target compound to modulate steric and electronic effects.

Limitations of the Evidence

  • The provided materials lack direct data on 3,3-Dimethyl-1λ³,2-benziodoxol-1(3H)-ol , including its synthesis, crystallography, or reactivity.
  • No iodine-containing heterocycles are described, making comparisons speculative.

Recommendations for Further Research

To authoritatively compare 3,3-Dimethyl-1λ³,2-benziodoxol-1(3H)-ol with analogs, consult:

  • Primary literature on hypervalent iodine chemistry (e.g., Zhdankin’s work).
  • Crystallographic databases (e.g., Cambridge Structural Database) for structural parameters.
  • Reactivity studies involving iodine(III) reagents in C–O or C–N bond formation.

Biological Activity

3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol, commonly referred to as a benziodoxole derivative, is an organoiodine compound notable for its unique chemical structure and biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in various biological systems, including its role as an oxidizing agent and in synthetic organic chemistry.

Chemical Structure and Properties

The chemical formula of this compound is C9H11IO2C_9H_{11}IO_2. Its structure consists of a benziodoxole core, which is characterized by the presence of iodine in a five-membered ring system. This configuration contributes to its reactivity and biological activity.

Structural Formula

C9H11IO2\text{C}_9\text{H}_{11}\text{IO}_2

The biological activity of this compound primarily revolves around its capacity as an oxidizing agent. It participates in various chemical reactions that can lead to the formation of reactive oxygen species (ROS), which have implications in cellular signaling and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benziodoxole derivatives can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Case Studies

  • Antioxidant Properties : A study demonstrated that benziodoxole derivatives exhibit antioxidant activity by scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases .
  • Synthetic Applications : In synthetic organic chemistry, this compound has been utilized as a reagent for the oxidation of alcohols to carbonyl compounds. Its efficiency in these reactions highlights its importance in drug development and synthesis .

Toxicity and Safety Profile

While this compound shows promising biological activity, it is essential to assess its toxicity. Preliminary studies suggest that it has a low toxicity profile; however, comprehensive toxicological evaluations are necessary to determine safe usage levels in pharmaceutical applications .

Comparative Analysis of Biological Activity

Compound NameBiological ActivityReference
This compoundAntioxidant, Antimicrobial
Dess-Martin PeriodinaneOxidizing agent for alcohols
Other Benziodoxole DerivativesVaries; often exhibit similar oxidative properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,3-Dimethyl-1λ³,2-benziodoxol-1(3H)-ol, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via hypervalent iodine chemistry. A common approach involves oxidizing iodine(I) precursors (e.g., 1,2-benziodoxol-3(1H)-one derivatives) with meta-chloroperbenzoic acid (mCPBA) in the presence of trifluoroethanol and dichloroethane. Acetylenic reagents (e.g., trimethylsilylacetylene) are introduced under controlled temperatures (55°C) to form ethynyl-benziodoxole intermediates. Post-reaction neutralization with NaHCO₃, followed by recrystallization (e.g., using acetonitrile), achieves >80% yield and high purity .
  • Key Variables : Temperature, stoichiometry of mCPBA, and choice of acetylene reagent significantly impact regioselectivity and byproduct formation.

Q. How is the structural integrity of 3,3-Dimethyl-1λ³,2-benziodoxol-1(3H)-ol validated experimentally?

  • Methodology : X-ray crystallography is the gold standard for confirming molecular geometry. For example, Acta Crystallographica reports detail bond angles and torsion angles for benziodoxole derivatives, with iodine-oxygen bond lengths typically ranging from 2.05–2.15 Å. Complementary techniques include:

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., dimethyl groups at C3).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₈H₇IO₂ for the core structure) .

Q. What are the stability considerations for handling and storing 3,3-Dimethyl-1λ³,2-benziodoxol-1(3H)-ol in laboratory settings?

  • Methodology : Hypervalent iodine compounds are sensitive to moisture and light. Storage recommendations include:

  • Temperature : –20°C in amber vials under inert gas (Ar/N₂).
  • Solvent Compatibility : Dissolve in anhydrous dichloromethane or acetonitrile to prevent hydrolysis.
  • Handling : Use gloveboxes for air-sensitive steps. Stability tests via TLC or HPLC every 3–6 months are advised to monitor decomposition .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data for benziodoxole reactivity?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic iodination pathways and transition states. For instance, discrepancies in regioselectivity between experimental and theoretical outcomes can arise from solvent effects (implicit/explicit models) or basis set limitations. Validate models against NIST spectral databases (e.g., IR/Raman) and crystallographic data .

Q. What mechanistic insights explain the divergent reactivity of 3,3-Dimethyl-1λ³,2-benziodoxol-1(3H)-ol in C–H functionalization versus cycloaddition reactions?

  • Methodology : Kinetic studies (e.g., Eyring plots) and isotopic labeling (²H/¹³C) reveal two pathways:

  • Radical Pathways : Initiated by light or AIBN, leading to C–H abstraction.
  • Polar Pathways : Iodine(III)-mediated electrophilic attack, favored in polar aprotic solvents (e.g., DCE).
  • Advanced Probes : In situ Raman spectroscopy tracks iodine oxidation state changes during reactions .

Q. How can researchers address discrepancies in reported GC-MS retention indices (RI) for benziodoxole derivatives?

  • Methodology : Standardize analytical conditions using NIST protocols:

  • Column Type : Polar capillary columns (e.g., Carbowax 20M) with H₂ carrier gas.
  • Temperature Programming : 50°C (8 min) → 110°C (4°C/min) → 200°C (16°C/min).
  • Calibration : Use Kovats RI databases (e.g., RI = 1367–1391 for related compounds) and cross-validate with synthetic standards. Contradictions often stem from column aging or detector sensitivity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol
Reactant of Route 2
3,3-Dimethyl-1lambda~3~,2-benziodoxol-1(3H)-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.